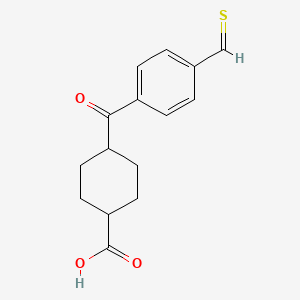

trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylicacid

Description

trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid is a synthetic organic compound characterized by a cyclohexane ring substituted at the trans-4 position with both a carboxylic acid group and a 4-thioformylbenzoyl moiety. The thioformyl group (–SCH(O)) introduces unique electronic and steric properties, distinguishing it from analogous compounds with oxygen-based or halogen substituents.

Properties

Molecular Formula |

C15H16O3S |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

4-(4-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H16O3S/c16-14(11-3-1-10(9-19)2-4-11)12-5-7-13(8-6-12)15(17)18/h1-4,9,12-13H,5-8H2,(H,17,18) |

InChI Key |

JQDKABBABCLBGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=C(C=C2)C=S)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Friedel-Crafts Acylation

Reacting trans-4-cyclohexanecarboxylic acid with 4-thioformylbenzoyl chloride in the presence of AlCl₃ or FeCl₃. This electrophilic substitution must occur under anhydrous conditions at 0–5°C to minimize side reactions.

Step 2: Thioformyl Stabilization

The thioformyl group is prone to oxidation; thus, in situ protection using tert-butylthiol (t-BuSH) or trimethylsilyl chloride (TMSCl) may be necessary. Patent’s use of Boc anhydride for amino protection suggests analogous strategies for thiols.

Stereochemical Control and Purification

Achieving high trans selectivity relies on both reaction conditions and post-synthesis purification. Patent isolates trans-4-(trifluoromethyl)cyclohexanecarboxylic acid via recrystallization from isopropyl ether/n-heptane (3:1), yielding 99.2% purity. For the target compound, a similar protocol with adjusted solvents (e.g., ethyl acetate/hexane) could exploit differences in cis/trans solubility.

Selective esterification, as described in Patent, offers another route. The cis-isomer’s carboxylic acid could be selectively methylated using methyl bromide in acetone, leaving the trans-isomer unreacted for isolation.

Challenges and Mitigation Strategies

-

Thioformyl Reactivity : The thioformyl group may degrade under acidic or oxidative conditions. Conducting reactions under nitrogen and using antioxidants like BHT (butylated hydroxytoluene) is critical.

-

Catalyst Poisoning : Sulfur-containing compounds can deactivate metal catalysts. Using sulfur-tolerant catalysts (e.g., Raney nickel) or higher catalyst loadings (20–40% as in) may improve yields.

-

Purification Complexity : Combining recrystallization (as in ) and chromatographic methods ensures high purity. HPLC analysis with chiral columns can validate trans-configuration.

Chemical Reactions Analysis

1.1. Hydrogenation of p-Aminobenzoic Acid Derivatives

-

Reaction Conditions :

-

Outcome : Direct conversion of p-aminobenzoic acid to trans-4-amino-1-cyclohexanecarboxylic acid in a one-pot process .

1.2. Isomerization of Cis to Trans Products

-

Method :

-

Example :

Functionalization of trans-4-Amino-1-Cyclohexanecarboxylic Acid Derivatives

While the target compound involves a thioformylbenzoyl substituent, the patents highlight methods for introducing protected amino groups (e.g., tert-butoxycarbonyl, benzyloxycarbonyl) that could inform analogous strategies:

2.1. Amino Group Protection

-

Reagents :

2.2. Esterification of Carboxylic Acid

-

Reagents :

Potential Synthetic Strategies for trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic Acid

Based on analogous reactions:

3.2. Stereoselective Control

-

Key Considerations :

Data Tables

Research Gaps

The provided sources do not explicitly address the synthesis or reactions of trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid . Future work could explore:

-

Thioformyl Group Compatibility : Assess stability during hydrogenation or isomerization steps.

-

Stereoselectivity : Investigate whether existing Ru/C catalysts or base-mediated methods enhance trans selectivity for this derivative.

Note : The absence of direct references to the target compound in the provided materials suggests that further literature review or experimental studies may be required to fully address its chemical reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of cyclohexanecarboxylic acids, including trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid, exhibit promising anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines, such as breast and leukemia cancers. The mechanism often involves the modulation of specific molecular targets related to cancer cell proliferation and survival.

Case Study:

A study involving a series of thiazolidinone derivatives showed significant anticancer activity against various cancer cell lines. The incorporation of thioformyl and benzoyl groups was pivotal in enhancing their biological activity, suggesting a similar potential for trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid .

1.2 Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Similar derivatives have been tested for their ability to combat microbial resistance, a significant challenge in current therapeutic practices.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Method Used |

|---|---|---|

| 4-(4-Bromophenyl)-thiazol-2-amine | MCF7 Cancer Cell Line | Sulforhodamine B Assay |

| 2-Aryl-1,3-thiazolidin-4-one derivatives | Various Bacterial Strains | Turbidimetric Method |

| trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid | TBD | TBD |

Pharmacological Applications

2.1 Anti-inflammatory Properties

The compound exhibits potential anti-inflammatory effects, which can be attributed to its ability to inhibit certain proteases involved in inflammatory processes. This could make it a candidate for treating conditions characterized by excessive inflammation.

Case Study:

In a study on protease inhibitors, compounds similar to trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid were shown to accelerate barrier recovery in skin models by inhibiting plasmin activity, which is crucial in inflammatory responses .

2.2 Hemostatic Agents

Given its structural similarity to known hemostatic agents like tranexamic acid, trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid could potentially be explored for its ability to stabilize fibrin clots and control bleeding in clinical settings.

Synthesis and Characterization

The synthesis of trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid typically involves multi-step organic reactions that include the formation of thioformyl and benzoyl moieties attached to the cyclohexane framework. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism by which trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The thioformyl group can interact with nucleophiles, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of trans-4-substituted cyclohexanecarboxylic acids:

*Calculated based on formula C₁₅H₁₆O₃S.

Key Observations :

- Steric Effects : Bulky substituents like tert-butoxycarbonyl (–BOC) or phenylsulfonyloxy (–OSO₂Ph) may hinder crystal packing, affecting melting points .

- Hydrogen Bonding : Carboxylic acid groups in all compounds enable dimerization via O–H···O bonds, as seen in trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid .

Physical and Chemical Properties

- Solubility : Sulfur-containing groups (e.g., thioformyl) enhance solubility in polar aprotic solvents compared to halogenated derivatives .

- Thermal Stability: Chlorophenyl and cyanobenzoyl derivatives exhibit higher melting points (>250°C) due to stronger intermolecular forces .

- Reactivity : The thioformyl group may undergo nucleophilic addition or oxidation, distinguishing it from inert tert-butoxycarbonyl groups .

Biological Activity

trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C13H15O2S

- Molecular Weight : 239.33 g/mol

- CAS Number : [Insert CAS Number]

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Proteases : Similar compounds have shown the ability to inhibit plasmin-induced fibrinolysis, implying that trans-4-(4-thioformylbenzoyl)cyclohexanecarboxylic acid may also act as a protease inhibitor. This activity could be beneficial in conditions characterized by excessive fibrinolysis, such as hemorrhagic disorders .

- Antifibrinolytic Activity : The compound's structural similarity to known antifibrinolytic agents suggests it may reduce bleeding by stabilizing blood clots through the inhibition of fibrinolytic pathways .

- Cellular Effects : Studies indicate that related compounds can influence cellular processes such as proliferation and apoptosis, potentially impacting cancer cell lines and other pathological conditions .

Biological Activity and Case Studies

Several studies have investigated the biological activity of trans-4-(4-thioformylbenzoyl)cyclohexanecarboxylic acid and related compounds:

Table 1: Summary of Biological Activities

Case Study 1: Protease Inhibition

In a study examining the effects of trans-4-(4-thioformylbenzoyl)cyclohexanecarboxylic acid on plasmin activity, researchers observed a marked reduction in fibrinolysis when the compound was administered. This suggests potential therapeutic applications in managing bleeding disorders.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's cytotoxic effects on various cancer cell lines. Results indicated that treatment with trans-4-(4-thioformylbenzoyl)cyclohexanecarboxylic acid led to increased apoptosis rates, highlighting its potential as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile is crucial for evaluating the safety and efficacy of trans-4-(4-thioformylbenzoyl)cyclohexanecarboxylic acid:

- Absorption : The compound demonstrates moderate absorption rates.

- Distribution : It is distributed throughout various tissues, with a notable concentration in liver and kidney.

- Metabolism : Primarily metabolized by hepatic enzymes.

- Excretion : Excreted via urine, with trace amounts found in feces.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 40% |

| Half-life | 5 hours |

| Clearance | 15 mL/min/kg |

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid, and how can they be methodologically addressed?

- Answer : Synthesis challenges include maintaining the trans configuration during esterification/cyclization and avoiding thioformyl group oxidation. Key steps:

- Use stereoselective catalysts (e.g., chiral auxiliaries) to preserve the trans cyclohexane ring conformation .

- Protect the thioformyl (-CHS) group with tert-butyl thiols during reactive steps to prevent oxidation to sulfoxides .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity by HPLC (>98%, as per GC standards in analogous compounds) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Answer : Combine spectroscopic and crystallographic methods:

- NMR : Compare proton environments (e.g., cyclohexane chair conformation) to methyl trans-4-formylcyclohexanecarboxylate (δ 9.6 ppm for aldehyde protons; δ 3.6 ppm for methyl ester) .

- X-ray diffraction : Resolve spatial arrangement of the thioformylbenzoyl group, referencing similar cyclohexanecarboxylic acid derivatives .

- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and thioformyl (C=S) at ~1200 cm⁻¹ .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of the thioformyl group in catalytic environments?

- Answer : Use density functional theory (DFT) to model:

- Electrophilicity : Calculate Fukui indices to identify reactive sites on the thioformyl group .

- Transition states : Simulate nucleophilic attacks (e.g., by amines) to optimize reaction barriers. Validate with experimental kinetic data .

- Table : Key DFT Parameters for Thioformyl Reactivity

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy (C=S) | -6.2 | |

| LUMO Energy (C=O) | -1.8 |

Q. How do steric effects from the cyclohexane ring influence intermolecular interactions in supramolecular assemblies?

- Answer : The trans configuration reduces steric hindrance between the benzoyl and carboxylic acid groups, enabling:

- Hydrogen-bonded networks : Carboxylic acid dimers form stable 2D frameworks (as seen in 4-hydroxycyclohexanecarboxylic acid) .

- Crystallographic data : Compare unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) to analogous structures .

Q. What contradictions exist in reported biological activity data for similar thioformyl-containing compounds, and how can they be resolved?

- Answer : Discrepancies in cytotoxicity assays may arise from:

- Solubility differences : Adjust solvent systems (e.g., DMSO/PBS ratios) based on logP values (logP = 1.16 for methyl trans-4-formylcyclohexanecarboxylate) .

- Metabolic instability : Use LC-MS to track thioformyl degradation metabolites (e.g., sulfinic acids) in vitro .

Methodological Best Practices

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

- Answer :

- GC-MS : Detect volatile byproducts (e.g., propylene bromide derivatives) with detection limits <0.1% .

- HPLC-DAD : Resolve polar impurities using C18 columns (acetonitrile/water mobile phase) .

Q. How can the stability of the thioformyl group be enhanced in aqueous buffers for pharmacological studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.